benzyl N-[4-[methoxy(methyl)amino]-4-oxobutyl]-N-methylcarbamate
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Overview
Description
Benzyl N-[4-[methoxy(methyl)amino]-4-oxobutyl]-N-methylcarbamate is a complex organic compound with a unique structure that includes a benzyl group, a methoxy(methyl)amino group, and a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[4-[methoxy(methyl)amino]-4-oxobutyl]-N-methylcarbamate typically involves multiple steps. One common method includes the reaction of benzyl carbamate with a suitable amine derivative under controlled conditions. The reaction conditions often involve the use of solvents like methanol or dichloromethane and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often employing advanced purification techniques like chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[4-[methoxy(methyl)amino]-4-oxobutyl]-N-methylcarbamate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl or carbamate derivatives.
Scientific Research Applications
Chemistry
In chemistry, benzyl N-[4-[methoxy(methyl)amino]-4-oxobutyl]-N-methylcarbamate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor or receptor modulator. It is used in assays to understand enzyme kinetics and receptor-ligand interactions .
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It is being explored as a candidate for the treatment of certain diseases due to its ability to interact with specific molecular targets .
Industry
In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. It is employed in the production of polymers, coatings, and adhesives .
Mechanism of Action
The mechanism of action of benzyl N-[4-[methoxy(methyl)amino]-4-oxobutyl]-N-methylcarbamate involves its interaction with specific molecular targets such as enzymes or receptors. The compound binds to the active site of the enzyme or receptor, inhibiting its activity or modulating its function. This interaction can lead to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
- Benzyl carbamate
- N-methylcarbamate derivatives
- Methoxy(methyl)amino compounds
Uniqueness
Benzyl N-[4-[methoxy(methyl)amino]-4-oxobutyl]-N-methylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H22N2O4 |
---|---|
Molecular Weight |
294.35 g/mol |
IUPAC Name |
benzyl N-[4-[methoxy(methyl)amino]-4-oxobutyl]-N-methylcarbamate |
InChI |
InChI=1S/C15H22N2O4/c1-16(11-7-10-14(18)17(2)20-3)15(19)21-12-13-8-5-4-6-9-13/h4-6,8-9H,7,10-12H2,1-3H3 |
InChI Key |
JHNBCKVKHSOVAA-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCC(=O)N(C)OC)C(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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